molecular formula C21H14N2O3 B2370879 9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-82-4

9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Cat. No.: B2370879
CAS No.: 899217-82-4
M. Wt: 342.354
InChI Key: AWZVZXFKORQFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound that belongs to the class of benzochromenopyrimidines. This compound is known for its potential biological activities, including antibacterial properties. The structure of this compound features a benzochromene core fused with a pyrimidine ring and a hydroxyphenyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-hydroxybenzaldehyde with appropriate chromene derivatives under acidic or basic conditions to form the intermediate compounds. These intermediates are then cyclized with pyrimidine derivatives in the presence of catalysts such as p-toluenesulfonic acid or Lewis acids to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency. The use of high-throughput screening and automated synthesis platforms can also facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The antibacterial activity of 9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The hydroxyphenyl group interacts with bacterial enzymes, inhibiting their activity and leading to cell death. The benzochromenopyrimidine core enhances the compound’s binding affinity to bacterial targets, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is unique due to its specific substitution pattern and the presence of a hydroxyphenyl group, which enhances its biological activity. Compared to similar compounds, it exhibits higher antibacterial potency and a broader spectrum of activity .

Properties

IUPAC Name

14-(3-hydroxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-14-6-3-5-13(10-14)19-22-20(25)17-11-16-15-7-2-1-4-12(15)8-9-18(16)26-21(17)23-19/h1-10,24H,11H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVZXFKORQFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=O)NC(=N4)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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